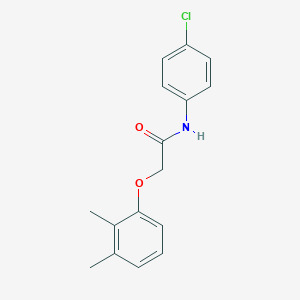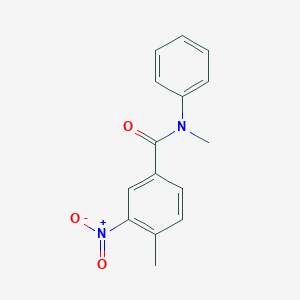
N,4-二甲基-3-硝基-N-苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to N,4-dimethyl-3-nitro-N-phenylbenzamide often involves complex reactions, including acylation and catalytic hydrogenation. For instance, one study described the synthesis of related benzamide compounds through reactions involving specific reagents and conditions to achieve the desired product, ensuring high yields and purity (Mao Duo, 2000).
Molecular Structure Analysis
The molecular structure of compounds akin to N,4-dimethyl-3-nitro-N-phenylbenzamide has been analyzed through X-ray crystallography, revealing detailed geometric configurations. These studies often highlight the planarity and rotational conformations of various functional groups within the molecule. For example, research by Arslan, Kazak, and Aydın (2015) used X-ray diffraction techniques to determine the structure of related compounds, comparing experimental data with theoretical calculations to validate the findings (Arslan et al., 2015).
Chemical Reactions and Properties
The chemical behavior of N,4-dimethyl-3-nitro-N-phenylbenzamide and similar compounds includes various reactions, such as demethylation processes. Constantino, Rosa, and Iley (1992) investigated the microsomal demethylation of N,N-dimethylbenzamides, providing insights into the reaction mechanisms and kinetic aspects of these transformations (Constantino et al., 1992).
Physical Properties Analysis
The physical properties of N,4-dimethyl-3-nitro-N-phenylbenzamide and related molecules, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Studies like those conducted by Wardell, Low, and Glidewell (2007) have elucidated the crystal structures and provided data on the physical characteristics of similar compounds (Wardell et al., 2007).
科学研究应用
合成与结构表征
对类似硝基苯甲酰胺化合物的研究强调了它们的合成和表征,突出了它们在材料科学和化学中的潜力。例如,对对硝基苯甲酰胺化合物的合成、光谱和结构表征进行了详细说明,展示了它们的实验和理论性质,如分子几何构型和振动频率 (Arslan, Kazak, & Aydın, 2015)。这些基础研究对于了解类似化合物的化学行为和潜在应用至关重要,包括 N,4-二甲基-3-硝基-N-苯甲酰胺。
晶体工程和分子相互作用
另一个研究领域是晶体工程,其中利用硝基苯甲酰胺化合物来理解分子相互作用和设计新型晶体结构。研究探索了通过氢键和卤素键形成分子带,为晶体设计和工程领域做出了贡献 (Saha, Nangia, & Jaskólski, 2005)。此类研究可以为开发具有定制化特性的新材料提供信息。
电有机合成
对硝基苯甲酰胺化合物的电化学性质的研究,例如 4-硝基苄基溴的阴极二聚化,表明了在电有机合成中的潜在应用 (He, Watts, Marken, & Haswell, 2005)。该领域探索了通过电化学反应将简单的有机化合物转化为更复杂的结构,这可能与合成 N,4-二甲基-3-硝基-N-苯甲酰胺的衍生物有关。
高级氧化工艺
对高级氧化机理的研究,例如使用 MnCo2O4/g-C3N4 降解硝基苯,展示了硝基苯甲酰胺化合物在环境应用中的潜力 (Zheng et al., 2021)。这些工艺对于处理水和废水至关重要,表明类似化合物可用作污染物降解中的催化剂或反应物。
属性
IUPAC Name |
N,4-dimethyl-3-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11-8-9-12(10-14(11)17(19)20)15(18)16(2)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHJBVGAZGHZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)
![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)
![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)
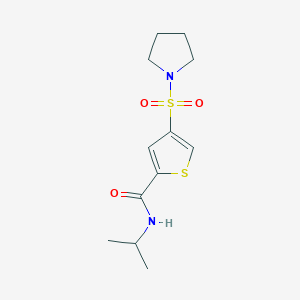
![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)
![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)
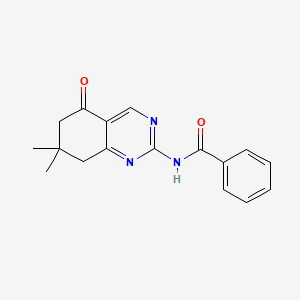
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)
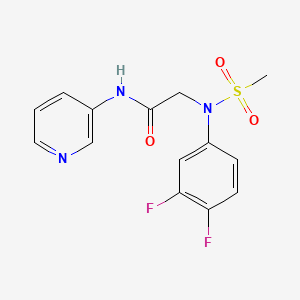
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)
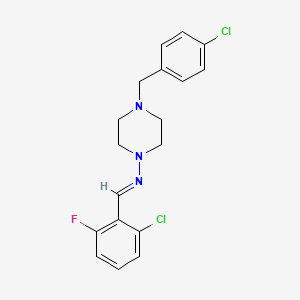

![8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline](/img/structure/B5506525.png)
